4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
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Overview
Description
4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a benzonitrile group linked to a piperazine ring, which is further connected to a pyrimidine ring substituted with an ethylamino group
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death .
Mode of Action
The compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These include pathways involved in cell division, growth, and apoptosis. The disruption of these pathways can lead to the death of cancer cells, thereby contributing to the compound’s therapeutic effects .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This leads to the disruption of various cellular processes, including cell division and growth. In the context of cancer treatment, this can result in the death of cancer cells and a reduction in tumor size .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethylamine and a suitable diketone precursor under acidic conditions.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a dihaloalkane, such as 1,4-dichlorobutane, under basic conditions.
Coupling Reactions: The pyrimidine and piperazine rings are coupled using a suitable linker, such as a halomethylbenzonitrile, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring receptor-ligand interactions due to its complex structure.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industries.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[4-(methylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
- 4-({4-[4-(propylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
Uniqueness
4-({4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the benzonitrile group
Properties
IUPAC Name |
4-[[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-2-20-17-7-8-21-18(22-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,2,9-12,14H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJYTBDQJIWQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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